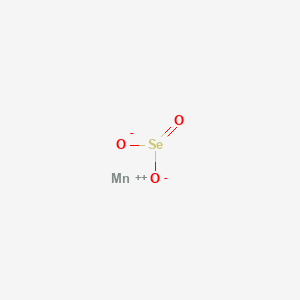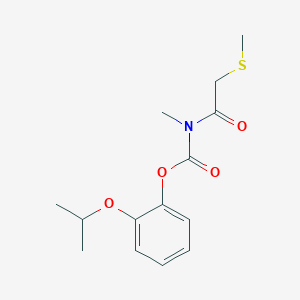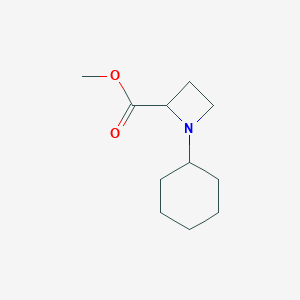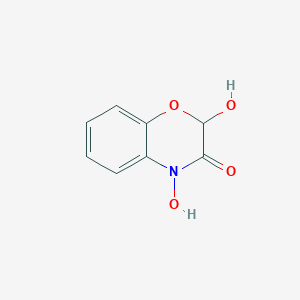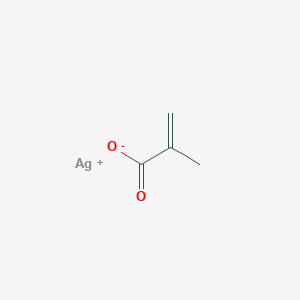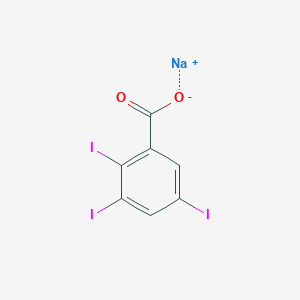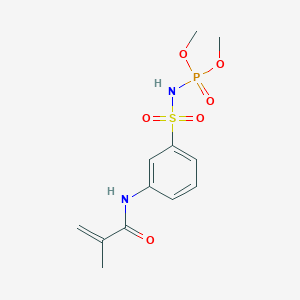
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of pharmaceutical research. This compound is also known as DMAPS and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of DMAPS is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. DMAPS has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Effets Biochimiques Et Physiologiques
DMAPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. DMAPS has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMAPS is its potential use as an anti-cancer and anti-inflammatory agent. It has shown promising results in animal models and has the potential to be developed into a therapeutic agent. However, one limitation of DMAPS is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research involving DMAPS. One area of research is the development of more efficient synthesis methods for DMAPS. Another area of research is the investigation of DMAPS as a potential therapeutic agent for cancer and inflammation in humans. Further studies are also needed to fully understand the mechanism of action of DMAPS and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of DMAPS involves the reaction of 3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl chloride with dimethyl phosphoramidate. The reaction takes place in the presence of a base and a solvent. The resulting compound is purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
DMAPS has been studied extensively for its potential use in the field of pharmaceutical research. It has been shown to have anti-cancer properties and has been tested in vitro on various cancer cell lines. DMAPS has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
Propriétés
Numéro CAS |
15762-53-5 |
|---|---|
Nom du produit |
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate |
Formule moléculaire |
C12H17N2O6PS |
Poids moléculaire |
348.31 g/mol |
Nom IUPAC |
N-[3-(dimethoxyphosphorylsulfamoyl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H17N2O6PS/c1-9(2)12(15)13-10-6-5-7-11(8-10)22(17,18)14-21(16,19-3)20-4/h5-8H,1H2,2-4H3,(H,13,15)(H,14,16) |
Clé InChI |
VGQJNYUIUBRKHQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
SMILES canonique |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
Autres numéros CAS |
15762-53-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



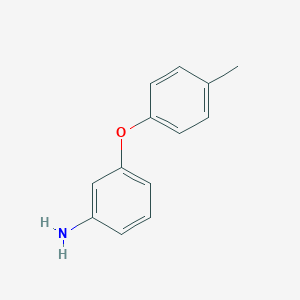
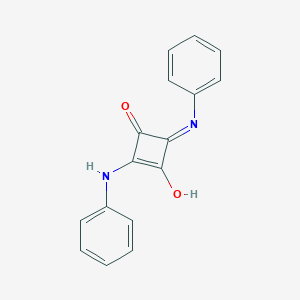
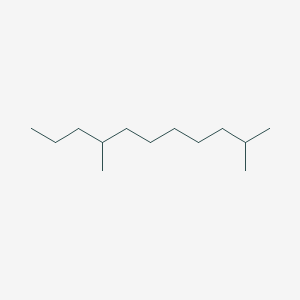
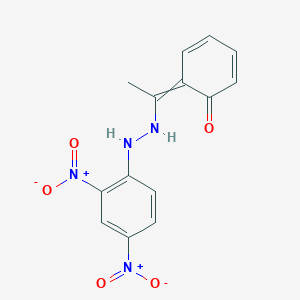
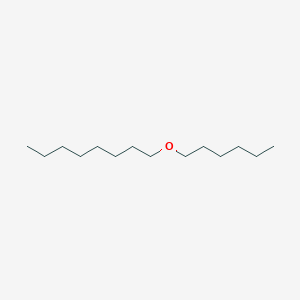
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
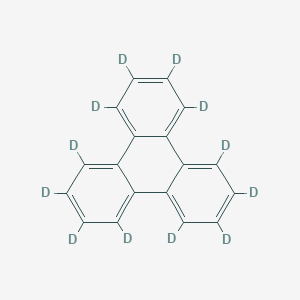
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
